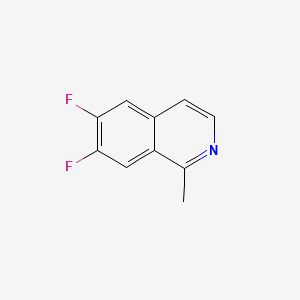

6,7-Difluoro-1-methylisoquinoline

Description

Significance of the Isoquinoline (B145761) Heterocyclic Scaffold in Synthetic Chemistry

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in synthetic chemistry. amerigoscientific.comrsc.org Its presence in a wide array of natural products, particularly alkaloids like morphine and berberine, underscores its biological relevance. amerigoscientific.comnih.gov This has historically driven the development of numerous synthetic methodologies aimed at constructing and functionalizing the isoquinoline core. nih.gov Beyond its role in medicinal chemistry, the isoquinoline framework is also integral to the development of advanced materials, including conductive polymers and photosensitive dyes. amerigoscientific.comnumberanalytics.com The unique electronic properties and reactivity of the isoquinoline ring system make it a versatile building block for creating complex molecular architectures with tailored functions. amerigoscientific.com

Strategic Incorporation of Fluorine Atoms into Heterocyclic Frameworks

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a powerful strategy in modern drug design and materials science. numberanalytics.comnih.gov Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can dramatically alter the physicochemical properties of a parent compound. numberanalytics.comresearchgate.net In the context of medicinal chemistry, strategic fluorination can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. nih.govresearchgate.net This is evidenced by the high percentage of pharmaceuticals and agrochemicals that contain at least one fluorine atom. numberanalytics.com In materials science, the incorporation of fluorine can modulate electronic properties, leading to applications in areas such as organic light-emitting diodes (OLEDs) and liquid crystals. numberanalytics.com The synthesis of fluorinated heterocycles can be challenging, often requiring specialized reagents and reaction conditions to achieve the desired regioselectivity. numberanalytics.comacs.org

Overview of 6,7-Difluoro-1-methylisoquinoline's Position within Fluorinated Isoquinoline Chemistry

This compound represents a specific example within the broader class of fluorinated isoquinolines. The presence of two fluorine atoms at the 6 and 7 positions of the isoquinoline core significantly influences its electronic properties and potential applications. The methyl group at the 1-position further modifies its steric and electronic character. Research into such polyfluorinated systems is driven by the desire to fine-tune the properties of the isoquinoline scaffold for specific purposes. researchgate.net The strategic placement of fluorine atoms can lead to novel compounds with unique biological activities or material properties, making them valuable targets for synthetic chemists. While specific research on this compound itself is not extensively detailed in publicly available literature, its structural motifs are found in precursors to more complex molecules, highlighting its potential as a valuable synthetic intermediate. mdpi.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7F2N |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

6,7-difluoro-1-methylisoquinoline |

InChI |

InChI=1S/C10H7F2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h2-5H,1H3 |

InChI Key |

ZENKUDVXEBRFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=CC(=C(C=C12)F)F |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in 6,7 Difluoro 1 Methylisoquinoline Formation

Intermediates and Transition States in Cyclization Pathways

The formation of the isoquinoline (B145761) core involves intramolecular electrophilic aromatic substitution, where the key step is the cyclization of a side chain onto the benzene (B151609) ring. The nature of the intermediates and transition states depends on the chosen synthetic route.

Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamide using a strong Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com The reaction proceeds to form a 3,4-dihydroisoquinoline, which is then oxidized to the final isoquinoline. For the synthesis of 6,7-Difluoro-1-methylisoquinoline, the starting material would be N-[2-(3,4-difluorophenyl)ethyl]acetamide.

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction: nrochemistry.comwikipedia.org

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate. The cyclization occurs first, followed by the elimination of the phosphoryl group to form the imine in the dihydroisoquinoline product. wikipedia.org

Mechanism II: This pathway proposes the initial formation of a highly electrophilic nitrilium ion intermediate. organic-chemistry.orgnrochemistry.comwikipedia.org This reactive species then undergoes intramolecular electrophilic attack on the electron-rich benzene ring to form the cyclized product. The nitrilium ion pathway is often favored in explaining the reaction course, especially under strongly acidic and dehydrating conditions. organic-chemistry.orgslideshare.net

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to yield a tetrahydroisoquinoline. wikipedia.orgpharmaguideline.com To form a 1-methyl substituted product, acetaldehyde (B116499) or a related carbonyl compound would be used. The mechanism initiates with the formation of a Schiff base from the amine and carbonyl reactants. jk-sci.com This Schiff base is then protonated to form a highly electrophilic iminium ion. wikipedia.orgyoutube.com The crucial step is the subsequent 6-endo-trig cyclization, where the benzene ring acts as the nucleophile, attacking the iminium carbon to form the new six-membered ring. jk-sci.comyoutube.com A final deprotonation step restores the aromaticity of the benzene ring. youtube.com

Role of Substrate Electronic and Steric Effects on Reaction Outcome

The success and conditions of isoquinoline synthesis are heavily dependent on the electronic properties of the starting phenethylamine (B48288) derivative.

Electronic Effects: The cyclization step in both the Bischler-Napieralski and Pictet-Spengler reactions is an electrophilic aromatic substitution. nrochemistry.comjk-sci.com Therefore, the reaction is facilitated by electron-donating groups (EDGs) on the aromatic ring, which increase its nucleophilicity. nrochemistry.comjk-sci.comjk-sci.com

In the case of this compound, the two fluorine atoms at the C-6 and C-7 positions exert a powerful electron-withdrawing effect through induction. This deactivates the benzene ring, making it less nucleophilic and thus less reactive towards the intramolecular electrophilic attack. jk-sci.com Consequently, the formation of this compound requires significantly harsher reaction conditions compared to analogues with electron-donating groups. wikipedia.org This may include higher temperatures, longer reaction times, and the use of stronger dehydrating or acid catalysts, such as phosphorus pentoxide in refluxing POCl₃. wikipedia.orgjk-sci.com For example, the synthesis of a related 6,7-difluoro-substituted quinoline (B57606) required heating in diphenyl ether at high temperatures (145–148 °C) to achieve cyclization. mdpi.comresearchgate.net

Steric Effects: Steric hindrance can play a role in the feasibility and regioselectivity of the cyclization. In the synthesis of this compound, the cyclization is intramolecular, and the position of ring closure is predetermined by the structure of the starting β-phenylethylamine. The methyl group at the C-1 position is introduced from the acyl group (in the Bischler-Napieralski reaction) or the aldehyde (in the Pictet-Spengler reaction) and does not significantly hinder the approach of the side chain to the aromatic ring during cyclization.

Stereochemical Control and Diastereoselectivity in Synthetic Routes

Stereochemical considerations are primarily relevant to the Pictet-Spengler reaction, which can generate a new stereocenter at the C-1 position, leading to a chiral tetrahydroisoquinoline. wikipedia.org

The Bischler-Napieralski reaction initially forms a 3,4-dihydroisoquinoline, which contains a C=N double bond within the heterocyclic ring. jk-sci.com As this intermediate is achiral at the C-1 position, stereocontrol is not a factor in the cyclization step itself. Chirality can be introduced in a subsequent step if the C=N bond is asymmetrically reduced to form a chiral tetrahydroisoquinoline. clockss.org

In the Pictet-Spengler reaction, if the starting β-arylethylamine is chiral (e.g., derived from an amino acid) or if the reaction creates a second stereocenter, the formation of diastereomers (cis and trans isomers) is possible. The diastereoselectivity of this cyclization can often be controlled by the reaction conditions. hw.ac.uknih.gov

Kinetic Control: Performing the reaction at lower temperatures often favors the formation of the cis-diastereomer. wikipedia.org This product is formed faster but is typically less stable.

Thermodynamic Control: At higher temperatures or with prolonged reaction times, the initially formed kinetic product can equilibrate to the more stable trans-diastereomer. nih.gov

This control allows for the selective synthesis of a desired stereoisomer, which is crucial in the synthesis of many biologically active alkaloids. hw.ac.uknih.gov

Kinetic and Thermodynamic Aspects of Isoquinoline Formation

The kinetics and thermodynamics of the reaction are critical factors, especially for a deactivated substrate like the precursor to this compound.

Kinetics: The rate of the reaction is largely determined by the energy of the transition state for the rate-determining step, which is the intramolecular electrophilic cyclization. Due to the deactivating nature of the two fluorine atoms, the activation energy for this step is high. This results in slow reaction kinetics, necessitating the use of high temperatures or microwave irradiation to provide sufficient energy to overcome the kinetic barrier. jk-sci.comorganic-chemistry.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times for both Bischler-Napieralski and Pictet-Spengler reactions, highlighting the kinetic limitations of conventional heating methods. organic-chemistry.orgorganic-chemistry.org

Table of Compounds

Chemical Reactivity and Functional Group Transformations of 6,7 Difluoro 1 Methylisoquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Ring System

The isoquinoline nucleus is a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom's electron-withdrawing nature deactivates the pyridine part towards electrophilic attack and activates it for nucleophilic attack, particularly at the C1 position. iust.ac.irgcwgandhinagar.com Conversely, electrophilic substitution preferentially occurs on the carbocyclic benzene ring. quimicaorganica.org

The fluorine atoms at positions C6 and C7 are primarily susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated on aromatic rings that are rendered electron-poor by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In 6,7-difluoro-1-methylisoquinoline, the entire heterocyclic system, particularly the imine function of the pyridine ring, contributes to the electron deficiency of the benzene moiety, making it susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of reaction is enhanced by electron-withdrawing substituents positioned ortho or para to the leaving group, as they help stabilize this negatively charged intermediate. libretexts.org In SNAr reactions, fluoride (B91410) is an excellent leaving group, a fact attributed to its high electronegativity which facilitates the initial rate-determining nucleophilic attack. masterorganicchemistry.com

In analogous fluoroquinolone systems, the fluorine atom at the C7 position is notably reactive towards nucleophilic displacement by amines, such as piperazine (B1678402), a key step in the synthesis of many antibacterial agents. Given the structural similarities, the C7-fluoro substituent in this compound is expected to be the more reactive site for SNAr reactions compared to the C6-fluoro group, especially with amine nucleophiles.

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

| Position | Reactivity | Rationale | Potential Nucleophiles |

|---|---|---|---|

| C7 | High | Activated by the para-nitrogen and ortho- to C8. Analogous to fluoroquinolone reactivity. | Amines (e.g., piperazine), alkoxides, thiolates |

| C6 | Lower | Less activated compared to C7. | Strong nucleophiles under forcing conditions |

The methyl group at the C1 position of the isoquinoline ring is significantly more acidic than a standard aryl-methyl group. This heightened acidity is a direct consequence of its location adjacent to the electron-withdrawing nitrogen atom, which stabilizes the resulting carbanion (an anhydro base) through resonance. shahucollegelatur.org.in

The reactivity of this methyl group can be further enhanced by N-quaternization. Treatment of the isoquinoline with an alkylating agent (e.g., methyl iodide) forms an N-alkylisoquinolinium salt. In this salt, the positive charge on the nitrogen atom greatly increases the acidity of the C1-methyl protons. shahucollegelatur.org.in Deprotonation with a base generates a neutral, stable enamine-like species, which is a potent nucleophile and can readily react with a variety of electrophiles at the methylene (B1212753) carbon. shahucollegelatur.org.inresearchgate.net

Table 2: Representative Reactions of the C1-Methyl Group

| Reaction Type | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Deprotonation | Strong base (e.g., n-BuLi, LDA) | C1-lithiated isoquinoline | - |

| Alkylation (after deprotonation) | Alkyl halide (R-X) | C1-lithiated isoquinoline | 1-Alkylisoquinoline derivative |

| Condensation (after N-quaternization and deprotonation) | Aldehydes, Ketones | Anhydro base (enamine) | 1-(2-Hydroxyalkyl)isoquinoline derivative |

| Acylation (after N-quaternization and deprotonation) | Acyl chlorides | Anhydro base (enamine) | 1-(2-Oxoalkyl)isoquinoline derivative |

Electrophilic aromatic substitution (SEAr) on the isoquinoline core occurs almost exclusively on the benzene ring, which is more electron-rich than the deactivated pyridine ring. gcwgandhinagar.comyoutube.com The reaction proceeds via the formation of a cationic intermediate (Wheland intermediate). For isoquinoline, electrophilic attack is directed to positions C5 and C8, as the intermediates for these substitutions are more stable than those for attack at C6 or C7. iust.ac.irquimicaorganica.org

In this compound, the two fluorine atoms are electron-withdrawing and thus deactivating towards electrophilic attack. However, as ortho, para-directors, they would steer an incoming electrophile to the positions ortho to them. This aligns with the inherent reactivity of the isoquinoline ring, reinforcing C5 (ortho to the C6-fluoro) and C8 (ortho to the C7-fluoro) as the most probable sites for electrophilic substitution reactions like nitration, halogenation, or sulfonation.

Nucleophilic attack on the unsubstituted carbons of the heterocyclic ring is generally unfavorable, with the notable exception of the C1 position, which is highly activated. iust.ac.irgcwgandhinagar.com

Functional Group Interconversions of Peripheral Substituents

This area of reactivity focuses on the chemical modification of the existing methyl and fluoro substituents. As discussed (Section 4.1.1), the fluorine atoms can be substituted via SNAr reactions, which represents a key functional group interconversion.

The C1-methyl group can undergo various transformations, most notably oxidation. Oxidation of the methyl group can yield the corresponding aldehyde (1-formyl-6,7-difluoroisoquinoline) or carboxylic acid (6,7-difluoroisoquinoline-1-carboxylic acid), depending on the oxidant and reaction conditions. These transformations provide access to a new range of derivatives with expanded synthetic utility.

Ring-Opening and Ring-Closing Reactions of the Isoquinoline Core

The aromatic isoquinoline core is generally stable, but under specific conditions, it can undergo ring-opening reactions. For instance, some isoquinoline derivatives can experience cleavage of the pyridine ring. A mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) has been observed in the reaction of 3-haloisoquinolines with strong nucleophiles like sodium amide, leading to a rearranged product. iust.ac.ir Certain fused isoquinoline systems, such as triazoloisoquinolines, have been shown to undergo ring-opening upon treatment with hot acetic acid. thieme-connect.de While specific data for this compound is scarce, these examples indicate that cleavage of the heterocyclic ring is possible under specific, often vigorous, reaction conditions.

Conversely, ring-closing reactions are the cornerstone of isoquinoline synthesis, with classic methods including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. wikipedia.org

Oxidative and Reductive Transformations of the Heterocycle

The isoquinoline ring system can undergo both oxidative and reductive transformations.

Reduction: The pyridine ring of isoquinoline is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., using palladium on carbon) or treatment with hydride reagents can selectively reduce the pyridine portion to afford 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. iust.ac.irgcwgandhinagar.com For example, isoquinolines can be smoothly reduced under standard hydrosilylation conditions. nih.gov Complete reduction of both rings to form a decahydroisoquinoline (B1345475) derivative is also possible under more forcing conditions. iust.ac.ir

Oxidation: Oxidation of the isoquinoline nitrogen atom with a peroxy acid (e.g., m-CPBA) readily forms the corresponding N-oxide. nih.gov This transformation alters the electronic properties of the ring, potentially modifying the regioselectivity of subsequent substitution reactions.

Vigorous oxidation, for instance with hot alkaline potassium permanganate, can lead to the cleavage of the ring system. This typically results in a mixture of phthalic acid (from the cleavage of the pyridine ring) and pyridine-3,4-dicarboxylic acid (from the cleavage of the benzene ring). gcwgandhinagar.comshahucollegelatur.org.in The presence and nature of substituents can influence which ring is preferentially oxidized. shahucollegelatur.org.in More controlled oxidative methods can be used to rearomatize tetrahydroisoquinoline precursors to furnish functionalized isoquinolines. acs.org

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1-Formyl-6,7-difluoroisoquinoline |

| 6,7-Difluoroisoquinoline-1-carboxylic acid |

| 3-Bromoisoquinoline |

| Phthalic acid |

| Pyridine-3,4-dicarboxylic acid |

| 1,2,3,4-Tetrahydroisoquinoline |

| Decahydroisoquinoline |

Derivatization Strategies for Expanding Molecular Diversity

The strategic derivatization of the this compound scaffold is a key approach to expanding its molecular diversity and exploring its potential applications. The presence of the electron-withdrawing fluorine atoms, the reactive methyl group at the C-1 position, and the isoquinoline core offers multiple avenues for functional group transformations. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which are crucial for its interaction with biological targets.

Functionalization of the C-1 Methyl Group

The methyl group at the C-1 position of the isoquinoline ring is activated by the adjacent nitrogen atom and is susceptible to a variety of chemical transformations. This reactivity is a cornerstone for introducing diverse functionalities.

The active methyl group of 1-methylisoquinoline (B155361) analogues can participate in condensation reactions with various electrophiles. For instance, it can react with aromatic aldehydes in the presence of a base to yield styryl derivatives. While specific studies on this compound are not prevalent in the reviewed literature, analogous reactions on similar 1-methylisoquinoline systems suggest this is a viable strategy.

Another important reaction is the condensation with dimethylformamide-dimethylacetal (DMF-DMA), which leads to the formation of enaminones. These intermediates are valuable precursors for the synthesis of various heterocyclic systems. For example, the reaction of 1-methylisoquinoline with DMF-DMA yields an enaminone that can further react with hydrazonoyl halides to produce pyrazolyl-substituted triazoloisoquinolines.

Table 1: Examples of Condensation Reactions on 1-Methylisoquinoline Systems

| Reactant | Reagent | Product Type | Reference |

| 1-Methylisoquinoline | Dimethylformamide-dimethylacetal (DMF-DMA) | Enaminone | researchgate.net |

| Enaminone of 1-methylisoquinoline | Hydrazonoyl halides | Pyrazolyl triazoloisoquinoline | researchgate.net |

The methyl group can be halogenated, typically using N-halosuccinimides (NXS), to introduce a reactive handle for further nucleophilic substitution reactions. For example, N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN can be used to brominate the methyl group. The resulting halomethyl derivative can then be displaced by various nucleophiles to introduce a wide range of functional groups.

Oxidation of the methyl group can provide access to corresponding aldehydes, carboxylic acids, or carbaldehydes, which are versatile intermediates for further derivatization. Reagents such as selenium dioxide (SeO₂) are commonly employed for the oxidation of activated methyl groups in heterocyclic systems to the corresponding aldehydes.

Modification of the Isoquinoline Core

The isoquinoline ring system itself, particularly due to the presence of the fluorine atoms, offers opportunities for derivatization, primarily through nucleophilic aromatic substitution.

The fluorine atoms at the C-6 and C-7 positions are expected to activate the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of one or both fluorine atoms by various nucleophiles. The regioselectivity of such substitutions would be influenced by the electronic effects of the substituents and the reaction conditions. In related fluoroquinolone systems, the fluorine at the C-7 position is often selectively substituted by amines, such as piperazine derivatives. mdpi.com This suggests a similar reactivity pattern could be expected for this compound.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Significance |

| Amines (e.g., piperazine, morpholine) | 7-Amino-6-fluoro-1-methylisoquinoline derivatives | Introduction of basic side chains, modulation of solubility and biological activity. |

| Alkoxides (e.g., sodium methoxide) | 7-Methoxy-6-fluoro-1-methylisoquinoline | Alteration of electronic properties and lipophilicity. |

| Thiols (e.g., thiophenol) | 7-Thiophenyl-6-fluoro-1-methylisoquinoline | Introduction of sulfur-containing moieties. |

The isoquinoline nitrogen atom can participate in cycloaddition reactions. For instance, 1-methylisoquinoline has been shown to react with hydrazonoyl halides in the presence of a base to afford triazoloisoquinoline derivatives through a [3+2] cycloaddition reaction. researchgate.net The presence of the fluorine atoms on the benzene ring of the isoquinoline core in this compound is not expected to significantly hinder this type of reaction, which primarily involves the heterocyclic part of the molecule.

N-Alkylation and N-Oxidation

The nitrogen atom of the isoquinoline ring is a nucleophilic center and can be readily alkylated or oxidized.

Reaction with alkyl halides leads to the formation of quaternary isoquinolinium salts. This modification introduces a permanent positive charge, which can significantly impact the molecule's solubility and biological activity.

Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) can convert the isoquinoline nitrogen to an N-oxide. This transformation alters the electronic properties of the ring system and can influence the reactivity of other positions on the ring.

Advanced Spectroscopic and Crystallographic Elucidation of 6,7 Difluoro 1 Methylisoquinoline Architectures

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 6,7-Difluoro-1-methylisoquinoline. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be constructed.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information about the chemical environment of each atom in the this compound molecule.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms. Key signals include those for the methyl group, and the aromatic protons on the isoquinoline (B145761) core. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern. For instance, in related isoquinoline structures, aromatic protons typically appear in the downfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their hybridization and bonding environment. The carbons attached to the fluorine atoms will show characteristic splitting patterns due to C-F coupling.

The ¹⁹F NMR spectrum is crucial for confirming the presence and positions of the fluorine atoms. The chemical shifts of the fluorine signals and their coupling with neighboring protons and carbons provide definitive evidence for the 6,7-difluoro substitution pattern. In a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the ¹⁹F NMR spectrum showed distinct signals for the two fluorine atoms on the quinoline (B57606) ring. mdpi.com

Table 1: Representative NMR Data for Isoquinoline Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 2.52 | s | - | CH₃ |

| 7.33 - 8.84 | m | J(H,H), J(H,F) | Aromatic H | |

| ¹³C | ~20 | q | - | CH₃ |

| 110 - 160 | m | J(C,F) | Aromatic C | |

| ¹⁹F | -140 to -120 | m | J(F,H), J(F,F) | C6-F, C7-F |

Note: The data in this table is illustrative and based on typical chemical shifts for similar isoquinoline structures. Actual values for this compound may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial proximity of atoms within the this compound molecule. rsc.org

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. sdsu.edu This is particularly useful for tracing the connectivity of the aromatic protons on the difluorinated ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduemerypharma.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton by showing correlations between, for example, the methyl protons and the C1 and C8a carbons of the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. rsc.org This is valuable for determining the three-dimensional structure and conformation of the molecule.

These 2D NMR techniques, when used in combination, provide a powerful toolkit for the complete and unambiguous structural elucidation of this compound. rsc.orgprinceton.eduyoutube.com

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its solid, crystalline form. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can also be used to characterize supramolecular assemblies and intermolecular interactions within the crystal lattice. nih.gov

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions. This technique could be applied to study the synthesis of this compound, providing valuable information about reaction kinetics, intermediates, and byproducts. By observing the changes in the NMR spectra as the reaction progresses, a detailed understanding of the reaction mechanism can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the precise mass of the this compound molecule, allowing for the determination of its elemental composition with high accuracy. rsc.orgrsc.org The fragmentation patterns observed in the mass spectrum also offer valuable structural information.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. The analysis of these fragment ions can help to confirm the structure of the parent molecule. For isoquinoline alkaloids, common fragmentation behaviors include the loss of substituent groups. nih.gov In the case of this compound, characteristic fragments might arise from the loss of a methyl group or through cleavages within the isoquinoline ring system.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Elemental Composition |

| [M+H]⁺ | 180.0674 | C₁₀H₉F₂N |

| [M]⁺ | 179.0597 | C₁₀H₈F₂N |

Note: These are theoretical values. Experimental values from HRMS would be expected to be very close to these calculated masses.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the this compound molecule and the nature of its molecular vibrations. oatext.com

FT-IR Spectroscopy : The FT-IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl group and the aromatic rings. The C=N stretching vibration of the isoquinoline ring will also be observable. The C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are often strong in the Raman spectrum. Analysis of the Raman spectrum can provide further confirmation of the molecular structure and can also be used to study intermolecular interactions in the solid state. oatext.com

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| C=N Stretch | 1650-1550 | 1650-1550 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-F Stretch | 1400-1000 | 1400-1000 |

Note: These are general ranges for the expected vibrational modes. The exact frequencies will be specific to the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy molecular orbitals (typically π* orbitals). The resulting spectrum provides valuable insights into the extent of conjugation and the effects of substituents on the electronic structure.

The UV-Vis spectrum of the parent compound, 1-methylisoquinoline (B155361), in ethanol (B145695) typically displays multiple absorption bands characteristic of the isoquinoline chromophore. These bands are generally attributed to π → π* transitions. The introduction of two fluorine atoms at the 6- and 7-positions of the benzo-ring is expected to induce a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima, accompanied by changes in molar absorptivity. The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the molecular orbitals.

Table 1: Expected UV-Vis Absorption Maxima for this compound based on Analogous Compounds

| Transition | Expected λmax (nm) | Solvent | Notes |

| π → π | 220 - 240 | Ethanol | Based on data for 1-methylisoquinoline and considering potential shifts due to fluorination. |

| π → π | 270 - 290 | Ethanol | Corresponds to the benzenoid part of the chromophore. |

| π → π* | 310 - 330 | Ethanol | Corresponds to the pyridinoid part of the chromophore. |

Note: The data in this table is hypothetical and intended for illustrative purposes, as direct experimental data for this compound is not currently available.

X-ray Crystallography for Definitive Solid-State Structural Determination

Although a crystal structure for this compound is not publicly available, data from closely related structures, such as other substituted isoquinolines and fluorinated quinolines, can be used to infer its likely structural features. nih.govnih.gov For example, the crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride reveals details about the geometry of a substituted isoquinoline core. nih.gov

Bond Lengths, Bond Angles, and Dihedral Angles

The bond lengths within the isoquinoline ring system of this compound are expected to reflect the aromatic character of the molecule, with C-C bond lengths intermediate between single and double bonds. The C-N bonds in the pyridine (B92270) ring will have lengths characteristic of a heterocyclic aromatic system. The C-F bond lengths should be in the typical range for aryl fluorides. The bond angles within the fused ring system will largely be determined by the sp² hybridization of the carbon and nitrogen atoms, with values close to 120°. However, ring fusion will introduce some strain, leading to deviations from the ideal angle. The dihedral angles will define the planarity of the isoquinoline ring system. It is expected that the fused aromatic rings will be nearly planar.

Table 2: Predicted Bond Lengths for this compound based on Analogous Structures

| Bond | Predicted Length (Å) | Source/Analogy |

| C1-N2 | 1.32 | Based on 1-methylisoquinoline |

| N2-C3 | 1.37 | Based on 1-methylisoquinoline |

| C3-C4 | 1.39 | Based on 1-methylisoquinoline |

| C4-C4a | 1.41 | Based on 1-methylisoquinoline |

| C4a-C5 | 1.42 | Based on 1-methylisoquinoline |

| C5-C6 | 1.38 | Based on fluorinated quinolines |

| C6-C7 | 1.37 | Based on fluorinated quinolines |

| C7-C8 | 1.38 | Based on fluorinated quinolines |

| C8-C8a | 1.41 | Based on 1-methylisoquinoline |

| C8a-N2 | - | Not a direct bond |

| C6-F | 1.35 | Typical C(sp²)-F bond length |

| C7-F | 1.35 | Typical C(sp²)-F bond length |

| C1-C(methyl) | 1.51 | Typical C(sp²)-C(sp³) bond length |

Note: The data in this table is predictive and based on structural data of related compounds. Actual values for this compound may vary.

Table 3: Predicted Bond Angles for this compound based on Analogous Structures

| Angle | Predicted Value (°) | Source/Analogy |

| C8a-C1-N2 | 122 | Based on 1-methylisoquinoline |

| C1-N2-C3 | 117 | Based on 1-methylisoquinoline |

| N2-C3-C4 | 123 | Based on 1-methylisoquinoline |

| C3-C4-C4a | 120 | Based on 1-methylisoquinoline |

| C5-C6-C7 | 120 | Based on fluorinated quinolines |

| C6-C7-C8 | 121 | Based on fluorinated quinolines |

| C6-C-F | 119 | Based on fluorinated aromatics |

| C7-C-F | 119 | Based on fluorinated aromatics |

Note: The data in this table is predictive and based on structural data of related compounds. Actual values for this compound may vary.

Table 4: Predicted Dihedral Angles for this compound

| Atoms | Predicted Angle (°) | Notes |

| C8a-C1-N2-C3 | ~0 | Indicative of planarity |

| C4-C4a-C8a-C8 | ~0 | Indicative of planarity |

| F-C6-C7-F | Variable | Depends on steric and electronic effects |

Note: The data in this table is predictive. The isoquinoline ring system is expected to be largely planar.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the case of this compound, several types of interactions are expected to play a role in the crystal packing. These include π-π stacking interactions between the aromatic isoquinoline rings, C-H···π interactions, and potentially weak C-H···F and C-H···N hydrogen bonds.

Table 5: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor/Acceptor | Expected Distance (Å) | Significance |

| π-π Stacking | Isoquinoline rings | 3.3 - 3.8 | Major contributor to crystal packing |

| C-H···N | Methyl/Aromatic C-H & N atom | 2.2 - 2.8 (H···N) | Directional interaction influencing packing |

| C-H···F | Methyl/Aromatic C-H & F atom | 2.3 - 2.9 (H···F) | Can influence supramolecular assembly |

| C-H···π | Methyl/Aromatic C-H & Isoquinoline ring | 2.5 - 3.0 (H···π centroid) | Contributes to overall lattice energy |

Note: The distances are typical ranges for such interactions and would need to be confirmed by experimental data.

Computational and Theoretical Investigations of 6,7 Difluoro 1 Methylisoquinoline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of a molecule can be examined. These methods allow for the detailed exploration of the electronic landscape of 6,7-Difluoro-1-methylisoquinoline, offering insights that are complementary to experimental studies.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the optimization of molecular geometries to find the most stable conformation, known as the energy minimum. For this compound, a geometry optimization would typically be performed using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). youtube.com This process adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a configuration with the lowest possible energy is found.

The resulting optimized geometry provides the foundation for all other computational analyses. Key structural parameters, such as the lengths of the carbon-carbon, carbon-nitrogen, carbon-fluorine, and carbon-hydrogen bonds, as well as the angles between these bonds, are determined. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the chosen level of theory.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound The following data is illustrative and based on theoretical principles.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-N2 | 1.31 |

| N2-C3 | 1.37 | |

| C3-C4 | 1.41 | |

| C4-C4a | 1.40 | |

| C5-C6 | 1.38 | |

| C6-C7 | 1.37 | |

| C7-C8 | 1.38 | |

| C8-C8a | 1.41 | |

| C6-F | 1.35 | |

| C7-F | 1.35 | |

| C1-C(CH3) | 1.50 | |

| Bond Angles ( °) | C8a-C1-N2 | 122.5 |

| C1-N2-C3 | 117.0 | |

| N2-C3-C4 | 123.0 | |

| C5-C6-C7 | 120.5 | |

| C6-C7-C8 | 121.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. researchgate.netsolubilityofthings.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline (B145761) ring system. In contrast, the LUMO's distribution will be significantly influenced by the highly electronegative fluorine atoms, which withdraw electron density. The analysis of the HOMO and LUMO energies and their spatial distribution helps in identifying the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound The following data is illustrative and based on theoretical principles.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color spectrum to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

In the case of this compound, an ESP analysis would reveal the most electron-rich and electron-poor regions. The nitrogen atom in the isoquinoline ring and the two fluorine atoms are expected to be sites of high electron density, appearing as red or yellow areas on the ESP map. These regions are the most likely to interact with electrophiles or engage in hydrogen bonding. The hydrogen atoms of the methyl group and the aromatic ring are anticipated to be electron-deficient, represented by blue areas, making them potential sites for interaction with nucleophiles.

Spectroscopic Property Prediction and Validation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the assignment of experimental signals and gain a more profound understanding of the molecule's structure and bonding.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), and can be compared with experimental data to confirm the structure of the synthesized compound.

For this compound, predicting the NMR spectra would be crucial for its characterization. The calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, taking into account the electronic effects of the fluorine atoms and the methyl group.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is illustrative and based on theoretical principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 159.0 |

| C3 | 7.5 | 120.0 |

| C4 | 8.0 | 135.0 |

| C4a | - | 128.0 |

| C5 | 7.8 | 115.0 (d, JCF) |

| C6 | - | 152.0 (d, JCF) |

| C7 | - | 150.0 (d, JCF) |

| C8 | 7.9 | 112.0 (d, JCF) |

| C8a | - | 130.0 |

| CH3 | 2.8 | 22.0 |

Vibrational Frequency Calculations for IR and Raman Assignments

For this compound, the calculated vibrational frequencies would help in identifying the characteristic stretching and bending modes. Key vibrations would include the C-F stretching frequencies, the aromatic C-H stretches, the C=N and C=C stretching modes of the isoquinoline ring, and the vibrations associated with the methyl group. A comparison between the calculated and experimental spectra would serve as a powerful validation of the molecule's structure.

Table 4: Hypothetical Predicted Vibrational Frequencies for this compound The following data is illustrative and based on theoretical principles.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3050-3100 | Aromatic C-H Stretch |

| 2950-3000 | Methyl C-H Stretch |

| 1620 | C=N Stretch |

| 1580 | Aromatic C=C Stretch |

| 1250-1350 | C-F Stretch |

| 1450 | Methyl Bend |

| 850 | C-H Out-of-Plane Bend |

UV-Vis Absorption and Emission Spectra Modeling

The electronic absorption and emission properties of this compound can be effectively modeled using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum (λmax). nih.govitb.ac.id These calculations predict the electronic transitions between molecular orbitals, such as π→π* and n→π* transitions, which are characteristic of heteroaromatic compounds. nih.gov

For isoquinoline and its derivatives, studies have shown that TD-DFT calculations can predict the energies and oscillator strengths of the main absorption bands with reasonable accuracy when compared to experimental data. nih.govcapes.gov.br The modeling process for this compound would involve:

Geometry Optimization: The molecule's ground state geometry is first optimized using a suitable DFT functional (e.g., B3LYP, B971) and basis set (e.g., 6-311+G(d,p)). nih.gov

Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to obtain the energies of the lowest-lying singlet excited states.

Solvent Effects: To simulate realistic conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM), as the solvent can influence the position of absorption and emission bands.

The resulting data can be used to generate a theoretical spectrum. For a molecule like this compound, the introduction of fluorine atoms is expected to induce a bathochromic or hypsochromic shift in the absorption maxima compared to the parent 1-methylisoquinoline (B155361), due to fluorine's strong inductive effects on the electronic structure. Modeling can quantify these shifts and help interpret experimental spectra.

| Parameter | Predicted Value | Method |

| First Excitation Energy (S0 → S1) | Value (eV) | TD-DFT/B3LYP |

| Wavelength (λmax) | Value (nm) | TD-DFT/B3LYP |

| Oscillator Strength (f) | Value | TD-DFT/B3LYP |

| Dominant Transition | HOMO → LUMO (π→π*) | TD-DFT/B3LYP |

Table 1: Illustrative data table for the theoretical UV-Vis absorption modeling of this compound. Note: The values are placeholders and would be determined by specific computational runs.

Reaction Mechanism Modeling and Transition State Analysis

Potential Energy Surface (PES) scans are computational experiments used to explore the energy of a molecule as a function of specific geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comuni-muenchen.de For this compound, a PES scan could be used to:

Analyze Conformational Isomers: By systematically rotating the C1-methyl group, a PES scan can identify the most stable rotational conformer and the energy barriers between different conformations.

Map Reaction Pathways: In a reaction like the final cyclization step of the Bischler-Napieralski synthesis, a relaxed PES scan can be performed by varying the distance between the reacting atoms. q-chem.com This helps to map a rough pathway from reactant to product and provides a good starting point for locating the exact transition state structure. q-chem.comresearchgate.net

The process involves performing a series of constrained geometry optimizations. joaquinbarroso.com At each step, the chosen coordinate is fixed, while all other degrees of freedom are allowed to relax to their minimum energy arrangement. The resulting plot of energy versus the scanned coordinate reveals the energy landscape, including minima (stable species) and maxima (potential transition states). uni-muenchen.de

| Dihedral Angle (C2-C1-N-C(CH3)) | Relative Energy (kcal/mol) | Status |

| 0° | 3.5 | Eclipsed (Barrier) |

| 60° | 0.0 | Staggered (Minimum) |

| 120° | 3.5 | Eclipsed (Barrier) |

| 180° | 0.2 | Staggered (Minimum) |

Table 2: Example of a Potential Energy Surface scan data for the rotation of the methyl group in this compound. Note: These values are illustrative and based on typical rotational barriers.

To gain a more complete understanding of a reaction's thermodynamics and kinetics, chemists compute the free energy profile. researchgate.netresearchgate.netuiuc.edunih.gov This profile plots the Gibbs free energy (ΔG) along the reaction coordinate, connecting reactants, intermediates, transition states, and products. The highest point on the profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation free energy (ΔG‡), which governs the reaction rate. The difference in free energy between products and reactants (ΔG_rxn) determines the spontaneity of the reaction.

For the synthesis of this compound via a method like the Bischler-Napieralski reaction, DFT calculations can be used to locate the geometries of all stationary points (reactants, intermediates, transition states, products) and calculate their electronic energies. organic-chemistry.orgresearchgate.net Vibrational frequency calculations are then performed to confirm the nature of each stationary point (zero imaginary frequencies for minima, one for transition states) and to compute the thermal corrections needed to obtain the Gibbs free energies. researchgate.netresearchgate.net Comparing the computed free energy barriers for different potential pathways can explain the observed regioselectivity and reaction outcomes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and non-covalent interactions that are crucial for understanding the material properties of this compound. mdpi.comrsc.org

Intermolecular Interactions: The fluorine atoms in this compound are expected to play a significant role in its crystal packing and intermolecular interactions. researchgate.net Computational studies on other fluorinated heterocycles have demonstrated the importance of weak interactions such as C–H···F and C–F···π interactions in directing crystal packing. rsc.org MD simulations of the compound in a simulated crystal lattice or in solution can reveal the preferred modes of interaction. rsc.org Analysis of the simulation trajectories can quantify the frequency and geometry of these interactions, helping to explain bulk properties like melting point and solubility. The analysis of radial distribution functions from an MD simulation can show the probable distances between different atom types, highlighting key intermolecular contacts.

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) | Significance |

| C–H···N | 2.2 - 2.6 | -2 to -5 | Hydrogen Bonding |

| C–H···F | 2.4 - 2.8 | -0.5 to -1.5 | Weak Hydrogen Bonding |

| π–π Stacking | 3.3 - 3.8 | -1 to -3 | Aromatic Interaction |

| C–F···π | 2.8 - 3.5 | -1 to -2.5 | Halogen-Aromatic Interaction |

Table 3: Typical intermolecular interactions expected for this compound, based on studies of analogous fluorinated and aromatic compounds. rsc.orgrsc.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural features of a series of compounds with their physicochemical properties, such as chemical reactivity. nih.govresearchgate.net A QSPR model for the reactivity of substituted isoquinolines could predict, for example, their susceptibility to electrophilic or nucleophilic attack at various positions. dergipark.org.trimperial.ac.uk

To build a QSPR model for the reactivity of this compound and its derivatives, the following steps would be taken:

Dataset Creation: A set of isoquinoline derivatives with known experimental reactivity data would be assembled.

Descriptor Calculation: For each molecule in the set, a wide range of "molecular descriptors" would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, atomic charges), topological (e.g., connectivity indices), and constitutional properties. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed reactivity. nih.govnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.netnih.gov

For this compound, such a model could predict how additional substitutions on the ring would modulate its reactivity, guiding the synthesis of new derivatives with desired properties. researchgate.net For instance, the model could predict the partial atomic charges on the ring carbons, indicating the most likely sites for nucleophilic attack. gcwgandhinagar.com

| Position on Ring | Calculated Descriptor (e.g., Fukui f+ index) | Predicted Reactivity towards Nucleophiles |

| C1 | 0.25 | High |

| C3 | 0.15 | Moderate |

| C4 | 0.05 | Low |

| C5 | 0.08 | Low-Moderate |

| C8 | 0.09 | Low-Moderate |

Table 4: A hypothetical QSPR data table illustrating the prediction of nucleophilic reactivity at different positions of the this compound ring. Note: Values are for illustrative purposes. The Fukui function (f+) is a common descriptor for predicting sites of nucleophilic attack.

Role of 6,7 Difluoro 1 Methylisoquinoline As a Synthetic Building Block in Advanced Chemical Systems

Precursor in the Synthesis of Complex Polycyclic Heterocycles

The difluorinated isoquinoline (B145761) core of 6,7-difluoro-1-methylisoquinoline serves as a robust platform for the construction of more elaborate polycyclic and hetero-fused ring systems. These complex structures are often sought after in drug discovery and materials science for their unique three-dimensional architectures and potential for novel interactions with biological targets or for their specific electronic properties.

The synthesis of complex heterocyclic structures often involves multi-step sequences. For instance, derivatives of this compound can be key intermediates in the synthesis of fluoroquinolones, a class of broad-spectrum antibiotics. mdpi.com The development of efficient synthetic routes to precursors like methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate highlights the importance of difluorinated starting materials. mdpi.com This particular compound is synthesized from 3,4-difluoroaniline, a related difluorinated aromatic amine, and is envisioned as a precursor for novel fluoroquinolone derivatives. mdpi.com

Furthermore, the strategic placement of the fluorine atoms in this compound can direct further chemical transformations. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This control is crucial for the regioselective construction of complex polycyclic systems. Methodologies like the Pomeranz–Fritsch–Bobbitt cyclization are classical approaches to forming the tetrahydroisoquinoline core, which can then be further elaborated. mdpi.com Modern synthetic strategies often employ transition-metal-catalyzed reactions to build fused ring systems. nih.govresearchgate.net For example, C-H functionalization and cross-coupling reactions are powerful tools for creating intricate polycyclic hetero-fused 7-deazapurine heterocycles and their corresponding nucleosides. nih.gov

The synthesis of various nitrogen-containing heterocycles, such as morpholines, piperazines, azepines, and oxazepines, can be achieved with high stereocontrol using specific reagents like α-phenylvinylsulfonium salts. organic-chemistry.org These methods, which often proceed under mild conditions, are valuable for creating structurally diverse libraries of compounds for biological screening. organic-chemistry.org The ability to construct such complex molecules from relatively simple, fluorinated building blocks underscores the significance of this compound and related structures in modern synthetic chemistry.

Ligand in Organometallic Chemistry and Catalysis

The nitrogen atom within the isoquinoline ring system of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows it to function as a ligand in organometallic chemistry. The electronic properties of the isoquinoline ring, which are significantly modulated by the two fluorine atoms, can influence the stability and reactivity of the resulting metal complexes.

While direct studies on this compound as a ligand appear limited in the provided search results, the broader class of isoquinoline derivatives is well-established in coordination chemistry. These ligands can coordinate to a variety of transition metals, forming complexes with applications in catalysis. The electron-withdrawing fluorine atoms in the 6,7-positions would decrease the electron density on the nitrogen atom, potentially affecting its donor properties and the catalytic activity of the corresponding metal complex. This modulation of electronic properties is a key strategy in ligand design for tuning the performance of catalysts.

For instance, related quinoline (B57606) derivatives are used in the synthesis of catalysts for various organic transformations. The development of new synthetic methods for sulfur-containing quinolones, for example, is of great interest due to their potential applications. mdpi.com The synthesis of polycyclic heterofused 7-deazapurine heterocycles often involves transition metal-catalyzed reactions, where the heterocyclic substrate itself can interact with the metal center. nih.gov

Scaffold for the Development of Chemical Probes and Tags

Chemical probes are small molecules designed to study biological processes by selectively interacting with a specific protein or other biomolecule. nih.gov The unique structural and electronic features of this compound make it an attractive scaffold for the development of such probes. The isoquinoline core can serve as the central framework, which can be further functionalized with reactive groups, reporter tags (like fluorophores), or affinity labels.

The fluorine atoms can play a dual role in this context. Firstly, they can enhance the binding affinity and selectivity of the probe for its target by participating in specific interactions, such as hydrogen bonding or dipole-dipole interactions. Secondly, the ¹⁹F nucleus is an excellent NMR probe, allowing for fluorine NMR spectroscopy to be used to study the binding of the probe to its target protein.

The development of chemical probes often involves the synthesis of a series of analogues to optimize their properties. researchgate.netrsc.org The synthetic accessibility of derivatives of this compound is therefore a key advantage. For example, phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleosides, which are complex heterocyclic systems, have been shown to be fluorescent and have been used to create labeled oligonucleotides. nih.gov This demonstrates the potential for incorporating fluorinated heterocyclic scaffolds into fluorescent probes. The Chemical Probes Portal provides a valuable resource for the scientific community to assess and select high-quality chemical probes for their research. nih.govchemicalprobes.org

Components in Functional Materials Science

Functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to an external stimulus. utk.edu The unique electronic and photophysical properties of fluorinated aromatic compounds make them promising candidates for incorporation into a variety of functional materials, including those used in organic electronics, advanced dyes, and supramolecular assemblies.

The introduction of fluorine atoms into the isoquinoline ring system can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic band gap is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of fluorine can also enhance the electron-transporting properties of a material.

While specific examples of this compound in functional materials are not detailed in the provided search results, the broader class of fluorinated heterocycles is actively being explored in this field. For instance, the study of magnetic interactions in organic light-emitting and photovoltaic devices often involves the use of specifically designed organic semiconducting materials. utk.edu The development of advanced functional materials inspired by biological systems, such as molecular motors and sensors, is another exciting area of research where novel organic molecules with tailored properties are in high demand. nih.gov The ability to synthesize complex, functionalized heterocyclic systems is crucial for advancing these technologies. mdpi.com

Emerging Research Avenues and Future Perspectives in 6,7 Difluoro 1 Methylisoquinoline Chemistry

Development of Novel and Highly Efficient Synthetic Strategies

The development of efficient and versatile synthetic routes to substituted isoquinolines is a mature field of organic chemistry. However, the synthesis of specifically functionalized derivatives like 6,7-Difluoro-1-methylisoquinoline presents unique challenges. Traditional methods such as the Bischler-Napieralski and Pictet-Spengler reactions are foundational for isoquinoline (B145761) synthesis, but their application to fluorinated precursors requires careful consideration of the electronic effects of the fluorine substituents. wikipedia.orgname-reaction.comwikipedia.orgnrochemistry.comorganicreactions.orgorganic-chemistry.orgslideshare.netnih.govthermofisher.comnih.gov

The Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.orgnrochemistry.comorganic-chemistry.orgslideshare.net For the synthesis of this compound, this would necessitate a starting material derived from 3,4-difluorophenethylamine. The electron-withdrawing nature of the fluorine atoms could potentially hinder the electrophilic aromatic substitution step, requiring harsher reaction conditions.

The Pictet-Spengler reaction, another cornerstone of isoquinoline synthesis, involves the condensation of a β-arylethylamine with an aldehyde or ketone. name-reaction.comwikipedia.orgorganicreactions.orgthermofisher.comnih.gov This method typically yields tetrahydroisoquinolines, which would also require a subsequent oxidation step to furnish the aromatic isoquinoline core. The success of this reaction is also dependent on the nucleophilicity of the aromatic ring, which is reduced by the fluorine atoms.

A recent study on the synthesis of a related quinoline (B57606) derivative, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, highlights a potential strategy. mdpi.com This synthesis started from 3,4-difluorophenyl isothiocyanate and involved a cyclization that can be considered an intramolecular electrophilic substitution. mdpi.com This suggests that building the difluorinated aromatic ring first, followed by the construction of the heterocyclic portion, is a viable approach.

Future research in this area will likely focus on the development of novel catalytic systems that can overcome the deactivating effects of the fluorine atoms. Transition-metal-catalyzed C-H activation and annulation reactions are particularly promising for the direct and efficient construction of the this compound scaffold. ijpsjournal.com These methods could offer a more convergent and atom-economical approach compared to traditional multi-step sequences.

Table 1: Comparison of Traditional Synthetic Routes to Isoquinolines

| Reaction | Starting Materials | Intermediate | Key Features |

| Bischler-Napieralski | β-arylethylamide | 3,4-dihydroisoquinoline | Requires a dehydrating agent; sensitive to electronic effects on the aromatic ring. wikipedia.orgnrochemistry.comorganic-chemistry.orgslideshare.net |

| Pictet-Spengler | β-arylethylamine, aldehyde/ketone | tetrahydroisoquinoline | Acid-catalyzed; yields a reduced isoquinoline core. name-reaction.comwikipedia.orgorganicreactions.orgthermofisher.comnih.gov |

Exploration of New Reactivity Patterns and Chemical Transformations

The electronic landscape of this compound is characterized by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methyl group. This unique substitution pattern is expected to give rise to novel reactivity.

Electrophilic aromatic substitution reactions on the quinoline and isoquinoline ring systems typically occur on the more electron-rich benzene (B151609) ring, favoring positions 5 and 8. quimicaorganica.org However, the strong deactivating effect of the two fluorine atoms at positions 6 and 7 would likely make electrophilic substitution on the carbocyclic ring of this compound challenging. Any electrophilic attack would be directed by the combined influence of the heterocyclic nitrogen and the existing substituents.

Conversely, the fluorine atoms render the benzene ring susceptible to nucleophilic aromatic substitution (SNAr). While fluorine is generally a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. Future studies could explore the selective displacement of one or both fluorine atoms with various nucleophiles to generate a library of functionalized isoquinolines.

The methyl group at the 1-position is also a site for potential chemical transformations. It can be deprotonated to form a nucleophilic species that can react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups. orgsyn.org Furthermore, oxidation of the methyl group could provide access to the corresponding carboxylic acid or aldehyde, which are valuable synthetic intermediates.

Advanced In Situ Spectroscopic Characterization Techniques

The study of reaction mechanisms and the optimization of synthetic protocols can be greatly enhanced by the use of in-situ spectroscopic techniques. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and operando spectroscopy allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of reaction kinetics. youtube.com

In the context of synthesizing this compound, in-situ FTIR could be employed to monitor the cyclization step in either the Bischler-Napieralski or Pictet-Spengler reactions. By tracking the disappearance of starting material and the appearance of product in real-time, reaction conditions can be precisely controlled and optimized.

Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic or reaction performance data, would be particularly valuable for studying the reactivity of this compound. youtube.com For example, in a study of its potential as a catalyst or a ligand in a catalytic reaction, operando spectroscopy could provide insights into the structure of the active species and the reaction mechanism under true working conditions.

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

Furthermore, machine learning models can be trained to predict a wide range of molecular properties, including physicochemical characteristics and biological activities. mdpi.comnih.gov By inputting the structure of this compound and its derivatives into such models, researchers can rapidly screen for compounds with desired properties, such as drug-likeness or specific biological targets. This in silico approach can significantly accelerate the discovery and development of new functional molecules.

Table 2: Potential Applications of AI and Machine Learning in this compound Chemistry

| Application | Description | Potential Impact |

| Retrosynthesis | AI algorithms propose synthetic routes based on known chemical reactions. mdpi.com | Accelerates the design of efficient and novel synthetic pathways. |

| Property Prediction | ML models predict physicochemical and biological properties from molecular structure. mdpi.comnih.gov | Enables rapid in silico screening of derivatives for desired characteristics. |

| Reaction Optimization | AI can be used to optimize reaction conditions for yield and selectivity. | Reduces experimental effort and resource consumption in process development. |

Design of this compound-derived Chemical Tools for Mechanistic Organic and Inorganic Chemistry

The unique structural and electronic features of this compound make it an attractive scaffold for the design of novel chemical tools. The fluorinated isoquinoline core could serve as a fluorescent probe, as many fluorinated organic molecules exhibit interesting photophysical properties. nih.govnsf.gov The fluorescence of such a probe could be sensitive to the local environment, allowing for the study of biological processes or the monitoring of chemical reactions.

The fluorine atoms can also be utilized as reporters in ¹⁹F NMR spectroscopy, a powerful technique for studying molecular structure and dynamics. researchgate.net A this compound-based ligand could be used to probe the electronic environment of a metal center in an inorganic complex, providing valuable information about bonding and reactivity.

Furthermore, the strategic placement of the difluoro motif can be exploited in the design of mechanism-based probes. For instance, a derivative of this compound could be designed to specifically label an enzyme's active site, with the fluorine atoms serving as a handle for detection or as a modulator of binding affinity. rsc.org The development of such chemical tools could provide new insights into fundamental chemical and biological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Difluoro-1-methylisoquinoline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common approach, leveraging trifluoromethanesulfonate intermediates and boronic acid derivatives. Systematic optimization involves factorial design experiments to test variables like catalyst loading (e.g., Pd(OAc)₂/XPhos), solvent systems (acetonitrile/water), and temperature (reflux at 100°C). Yield improvements may require iterative trials with controlled reagent stoichiometry and purification via ISCO max gradient chromatography . Process control frameworks (e.g., CRDC subclass RDF2050108) can guide simulation-based adjustments to reaction parameters .

Q. What spectroscopic techniques are most effective for characterizing fluorinated isoquinoline derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR) is critical for verifying fluorine substitution patterns, complemented by ¹H/¹³C NMR for structural elucidation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Consistent documentation of spectral data (e.g., δ values, coupling constants) is essential for reproducibility, aligning with the Franklin Standards for accurate record-keeping .

Q. How can researchers address low yields in Pd-catalyzed cross-coupling steps during synthesis?

- Methodological Answer : Low yields often stem from catalyst deactivation or competing side reactions. Solutions include:

- Pre-purifying boronic acid reagents to remove inhibitors.

- Testing alternative ligands (e.g., XPhos vs. SPhos) to enhance catalytic efficiency.

- Employing sealed-tube conditions to prevent volatile byproduct interference, as demonstrated in quaternization reactions with methyl iodide .

Advanced Research Questions

Q. How do researchers establish structure-activity relationships (SAR) for this compound derivatives in antimicrobial studies?

- Methodological Answer : SAR studies require systematic structural modifications (e.g., varying substituents at the 3-position) paired with bioactivity assays (e.g., FtsZ-targeting antibacterial tests). Dose-response curves and IC₅₀ calculations are analyzed using statistical models (ANOVA, regression). Theoretical frameworks, such as molecular docking, link electronic effects (fluorine’s electronegativity) to target binding, guided by CRDC subclass RDF2050103 for chemical engineering design .

Q. What computational methods are used to predict the electronic effects of fluorine substitution on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to quantify fluorine’s electron-withdrawing impact on reaction centers. Solvent effects are modeled using polarizable continuum models (PCM). Results are validated against experimental data (e.g., reaction rates, Hammett constants), ensuring alignment with theoretical frameworks for mechanistic interpretation .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated isoquinolines across different studies?

- Methodological Answer : Contradictions often arise from methodological variability (e.g., assay conditions, cell lines). Strategies include:

- Replicating experiments with standardized protocols (Franklin Standard 7.4: multiple trials).

- Meta-analysis of published data to identify confounding variables (e.g., solvent polarity, incubation time).

- Applying FINER criteria to reassess experimental feasibility and relevance .

Q. How to integrate experimental data with theoretical models to explain biological activity mechanisms?

- Methodological Answer : Combine in vitro results (e.g., MIC values) with molecular dynamics simulations to map ligand-protein interactions. Use cheminformatics tools (e.g., QSAR) to correlate substituent properties (logP, polar surface area) with bioactivity. Theoretical frameworks must align with CRDC subclass RDF2050108 for process simulation, ensuring methodological rigor .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products